molecular formula C28H60N2O13 B8095994 H2N-Peg13-CH2CH2NH2

H2N-Peg13-CH2CH2NH2

Cat. No.: B8095994
M. Wt: 632.8 g/mol
InChI Key: SUSUFCWBLAIXDN-UHFFFAOYSA-N
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Description

H2N-Peg13-CH2CH2NH2, also known as this compound, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, which plays a crucial role in the synthesis of PROTAC molecules. These molecules are designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

H2N-Peg13-CH2CH2NH2 is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and amine groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

H2N-Peg13-CH2CH2NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amines, amides, and various oxidized or reduced derivatives of this compound .

Scientific Research Applications

H2N-Peg13-CH2CH2NH2 has a wide range of applications in scientific research:

Mechanism of Action

H2N-Peg13-CH2CH2NH2 functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H2N-Peg13-CH2CH2NH2 is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for applications requiring precise spatial arrangement and efficient protein degradation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUFCWBLAIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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